molecular formula C8H8BrNO2 B2550894 3-(6-Bromopyridin-3-yl)oxetan-3-ol CAS No. 2580243-01-0

3-(6-Bromopyridin-3-yl)oxetan-3-ol

Cat. No.: B2550894
CAS No.: 2580243-01-0
M. Wt: 230.061
InChI Key: FLFASCRHTCVFJQ-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is characterized by the presence of a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)oxetan-3-ol typically involves the bromination of pyridine derivatives followed by the formation of the oxetane ring. One common method includes the reaction of 6-bromopyridine-3-carbaldehyde with a suitable oxetane precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(6-Bromopyridin-3-yl)oxetan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)oxetan-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the oxetane ring may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromopyridin-3-yl)oxetan-3-ol is unique due to the presence of both the bromopyridine and oxetane moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(6-bromopyridin-3-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFASCRHTCVFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CN=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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